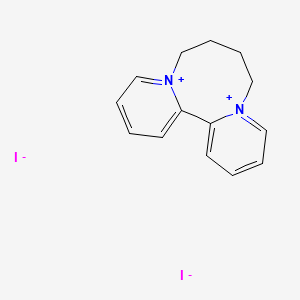
1,1'-Tetramethyl-2,2'-bipyridylium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Tetramethyl-2,2’-bipyridylium diiodide is a bipyridinium salt known for its redox properties. This compound is part of a broader class of bipyridinium salts, which have significant applications in various fields, including electrochemistry and herbicides .
Métodos De Preparación
The synthesis of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide typically involves the N-alkylation of 2,2’-bipyridine. The reaction conditions often include the use of methyl iodide as the alkylating agent. The process can be carried out under reflux conditions in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1,1’-Tetramethyl-2,2’-bipyridylium diiodide undergoes various chemical reactions, primarily redox reactions. It can be reduced to form radical cations, which can further undergo reduction to form quinoid structures . Common reagents used in these reactions include reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Tetramethyl-2,2’-bipyridylium diiodide has several scientific research applications:
Chemistry: It is used in redox flow batteries due to its stable redox properties.
Biology: The compound’s redox properties make it useful in studying electron transfer processes.
Industry: It is used in the development of electrochromic devices and molecular machines.
Mecanismo De Acción
The mechanism of action of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide involves its redox properties. The compound can accept and donate electrons, making it a useful redox mediator. The molecular targets and pathways involved include electron transfer chains in various chemical and biological systems .
Comparación Con Compuestos Similares
1,1’-Tetramethyl-2,2’-bipyridylium diiodide can be compared with other bipyridinium salts such as paraquat (1,1’-dimethyl-4,4’-bipyridinium) and diquat (1,1’-ethylene-2,2’-bipyridinium). While all these compounds share similar redox properties, 1,1’-Tetramethyl-2,2’-bipyridylium diiodide is unique due to its specific structural configuration and the presence of methyl groups, which influence its redox potential and stability .
Propiedades
Número CAS |
25015-62-7 |
|---|---|
Fórmula molecular |
C14H16I2N2 |
Peso molecular |
466.10 g/mol |
Nombre IUPAC |
7,12-diazoniatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene;diiodide |
InChI |
InChI=1S/C14H16N2.2HI/c1-3-9-15-11-5-6-12-16-10-4-2-8-14(16)13(15)7-1;;/h1-4,7-10H,5-6,11-12H2;2*1H/q+2;;/p-2 |
Clave InChI |
YHCVVGUCNDHNMC-UHFFFAOYSA-L |
SMILES canónico |
C1CC[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

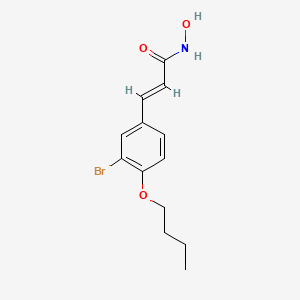


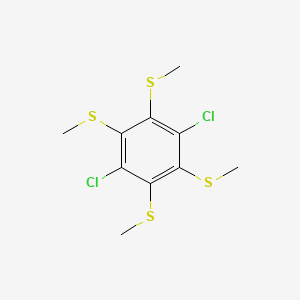
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
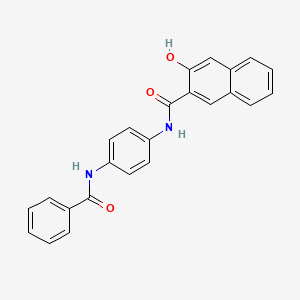

![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
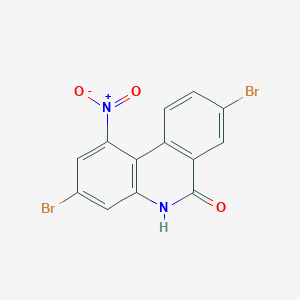

![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
